3- vs 2- vs 4-Piperidinyl Regioisomer Identity
The target compound bears the piperidine-carboxamide linkage at the 3-position (nipecotamide scaffold), distinguishing it from the more extensively studied 4-piperidinyl (isonipecotamide) and 2-piperidinyl (pipecolamide) analogs. In the integrin antagonist patent literature, compounds with the 3-piperidinylcarbonyl substitution pattern were explicitly disclosed as part of the genus of Formula (I) and Formula (II) for αᵥβ₃/αᵥβ₅ dual antagonists [1]. The 3-substituted piperidine scaffold, derived from nipecotic acid, introduces a chiral center at the piperidine ring and a distinct spatial orientation of the basic nitrogen relative to the carboxylic acid terminus, a parameter identified as critical for integrin subtype selectivity in the piperidine-based β-arylpropionic acid series [2].
| Evidence Dimension | Piperidine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | 3-piperidinyl (nipecotamide core); CAS 1788179-64-5; MFCD21535201 |
| Comparator Or Baseline | 4-piperidinyl analog: CAS 1909293-77-1 (hydrochloride); 2-piperidinyl analog: CAS 1493725-98-6 |
| Quantified Difference | Regioisomeric shift changes the spatial relationship between the carboxylic acid pharmacophore and the piperidine basic amine, a parameter shown to affect integrin subtype selectivity by >10-fold in related series [2]. |
| Conditions | Structural comparison; integrin antagonist SAR context from Bioorg Med Chem Lett (2004) piperidine β-arylpropionic acid series. |
Why This Matters
For procurement decisions, the 3-piperidinyl regioisomer targets a specific patent-disclosed chemical space for integrin antagonists that is chemically distinct from the 2- and 4-substituted analogs; substitution with the wrong regioisomer would produce a different compound with unpredictable biological activity.
- [1] Kinney WA, Teleha CA, Ghosh S, Maryanoff BE. Enantioselective process for preparing a substituted alkanoic acid. US Patent Application US2009/0124804 A1, filed October 30, 2008, published May 14, 2009. View Source
- [2] Piperidine-containing β-arylpropionic acids as potent antagonists of αᵥβ₃/αᵥβ₅ integrins. Bioorg Med Chem Lett. 2004;14(20):5167-5171. View Source
